8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane
Overview
Description
8-Methyl-8-nitro-6,10-dioxaspiro[45]decane is a chemical compound with the molecular formula C9H15NO4 It is characterized by a spirocyclic structure, which includes a nitro group and two oxygen atoms forming a dioxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a suitable spirocyclic precursor, followed by purification steps to isolate the desired product. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amine derivatives, while oxidation can produce nitroso compounds .
Scientific Research Applications
8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The spirocyclic structure may also interact with biological macromolecules, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6,9-diazaspir[4.5]decane-7,10-dione: This compound shares a similar spirocyclic structure but contains nitrogen atoms in place of oxygen, leading to different chemical and biological properties.
{8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol: This compound has a similar core structure but includes a methanol group, which can influence its reactivity and applications.
7-Isopropyl-8,8-dimethyl-6,10-dioxaspiro[4.5]decane: This compound features additional alkyl groups, affecting its steric and electronic properties.
Uniqueness
8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane is unique due to its specific combination of a nitro group and a spirocyclic dioxaspiro ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-methyl-8-nitro-6,10-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-8(10(11)12)6-13-9(14-7-8)4-2-3-5-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTLIUPPLQVAMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCCC2)OC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278383 | |
Record name | 8-methyl-8-nitro-6,10-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-90-2 | |
Record name | 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6282-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 7108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methyl-8-nitro-6,10-dioxaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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